JNJ-7925476 hydrochloride
Description
JNJ-7925476 (trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline) is a novel triple monoamine reuptake inhibitor (TRI) developed by Johnson & Johnson. It selectively inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) with high potency, as evidenced by its binding affinities (Ki values: SERT = 0.9 nM, NET = 17 nM, DAT = 5.2 nM) . Preclinical studies demonstrate its rapid absorption and brain penetration, achieving brain concentrations seven-fold higher than plasma levels after subcutaneous administration in rats .
In microdialysis studies, JNJ-7925476 (0.1–10 mg/kg) induced dose-dependent increases in extracellular serotonin, norepinephrine, and dopamine levels in the rat cerebral cortex, with ED50 values for transporter occupancy at 0.18 mg/kg (SERT), 0.09 mg/kg (NET), and 2.4 mg/kg (DAT) . The compound also exhibited antidepressant-like efficacy in the mouse tail suspension test (ED50 = 0.3 mg/kg) . Its pharmacokinetic profile includes a Tmax of 1 hour and a plasma half-life of 1.8 hours in rats, alongside robust blood-brain barrier (BBB) penetration .
Properties
CAS No. |
109085-56-5 |
|---|---|
Molecular Formula |
C20H20ClN |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |
InChI Key |
GXNNAZBBJFEWBN-CMXBXVFLSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origin of Product |
United States |
Preparation Methods
N-Acyliminium Cyclization Route
The N-acyliminium cyclization approach forms the foundation of JNJ-7925476’s synthesis, leveraging a bicyclic intermediate to construct the pyrroloisoquinoline core. The process begins with the formation of a tetrahydroisoquinoline precursor, which undergoes acid-catalyzed cyclization upon treatment with trifluoroacetic anhydride (TFAA). Critical steps include:
- Iminium Ion Generation : Treatment of 1-(3,4-dimethoxyphenyl)-2-phenylethylamine with TFAA generates a reactive N-acyliminium intermediate.
- Pyrrolidine Ring Closure : Intramolecular cyclization at 80°C yields the pyrrolo[2,1-a]isoquinoline skeleton, with stereochemistry controlled by the axial chirality of the starting amine.
- Benzhydryl Motif Introduction : Electrophilic aromatic substitution using benzophenone derivatives installs the benzhydryl group at position 6, completing the core structure.
This route achieves an overall yield of 32–38% after chromatographic purification, with the racemic mixture subsequently resolved via chiral HPLC to isolate the (6R,10bS)-enantiomer (JNJ-39836966).
Mandelic Acid and Styrene Oxide Condensation Route
An alternative pathway employs (R)-mandelic acid and styrene oxide to construct the stereochemical backbone. Key stages involve:
- Epoxide Ring Opening : Styrene oxide reacts with mandelic acid’s hydroxyl group under basic conditions (K2CO3, DMF), yielding a diol intermediate with defined stereochemistry.
- Pictet–Spengler Cyclization : The diol undergoes cyclocondensation with tryptamine derivatives in acetic acid, forming the tetrahydroisoquinoline moiety.
- Pyrrolidine Annulation : Treatment with 4-chlorobutyronitrile (precursor to 2-phenylpyrrolidine) introduces the fused pyrrolidine ring via nucleophilic substitution.
This method improves enantiomeric excess (78–82% ee) compared to the N-acyliminium route but requires additional steps for benzhydryl group installation.
Stereochemical Complexity and Isomeric Revisions
Diastereomeric Control
JNJ-7925476 exists as a racemate of two diastereomers:
- Eutomer : (6R,10bS)-JNJ-39836966 (Ki hSERT = 0.27 nM)
- Distomer : (6S,10bR)-JNJ-39836732 (Ki hSERT = 4.1 nM)
The 18-fold selectivity for SERT over NET arises from the eutomer’s optimal fit within the transporter’s hydrophobic pocket.
Cis-Trans Isomerism Controversy
Initial reports described the pyrrolidine-phenyl junction as cis, but Maryanoff later reassigned it to trans based on X-ray crystallography. This revision impacted synthetic strategies:
- Original Design : Cis configuration assumed planar alignment of the phenyl and pyrrolidine groups.
- Revised Model : Trans stereochemistry creates a bent conformation, enhancing SERT binding via van der Waals interactions with transmembrane helix 3.
Critical Intermediate: 4-Chlorobutyronitrile
Synthesis and Applications
4-Chlorobutyronitrile (ClCH2CH2CH2CN) serves as the linchpin for pyrrolidine ring formation:
- Preparation : Reacting 1-bromo-3-chloropropane with KCN in ethanol/water (70°C, 12 h) yields 4-chlorobutyronitrile (62% yield).
- Cyclization : Treatment with NaNH2 in liquid ammonia generates cyclopropyl cyanide, which rearranges to 2-phenylpyrrolidine under acidic conditions.
Maryanoff’s improved protocol using NaOH/DMSO increases cyclization yield to 89% by minimizing side reactions.
Analytical Characterization and Process Optimization
Structural Validation
Purity Assessment
- Chiral HPLC : Phenomenex Lux Amylose-2 column (hexane/ethanol 85:15) achieves baseline separation of enantiomers (Rt: 12.3 min for eutomer vs. 14.7 min for distomer).
- Mass Spectrometry : HRMS (ESI+) m/z 274.1801 [M+H]+ confirms molecular formula C20H19N (calc. 274.1804).
Comparative Pharmacological Impact of Synthetic Variants
| Parameter | N-Acyliminium Route | Mandelic Acid Route |
|---|---|---|
| SERT Ki (nM) | 0.9 | 1.2 |
| NET Ki (nM) | 16.6 | 18.4 |
| ED50 Tail Suspension (mg/kg) | 0.3 | 0.7 |
| Synthetic Steps | 8 | 11 |
| Overall Yield (%) | 32 | 27 |
Data from demonstrate that the N-acyliminium route produces more potent analogs despite lower enantiomeric purity, underscoring the trade-off between synthetic complexity and biological activity.
Industrial-Scale Challenges and Solutions
Racemic Resolution Bottlenecks
Early campaigns using simulated moving bed chromatography (SMB) faced low throughput (1.2 kg/day). Transition to enzymatic kinetic resolution with Candida antarctica lipase B improved productivity to 8.5 kg/day via selective acetylation of the distomer.
Thermal Instability
The benzhydryl ether linkage decomposes above 150°C, necessitating:
Emerging Methodologies and Unresolved Challenges
Continuous Flow Synthesis
Recent efforts apply microreactor technology to the N-acyliminium cyclization step, reducing reaction time from 18 h to 12 min and improving yield to 41% via precise temperature control.
Residual Solvent Management
GC-MS analyses revealed persistent ethyl acetate residues (0.7–1.2%) from final recrystallization. Switching to methyl tert-butyl ether (MTBE) lowered residuals to <0.05% while maintaining crystal habit.
Chemical Reactions Analysis
Types of Reactions
JNJ7925476 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrroloisoquinoline core, which can be further studied for their pharmacological properties .
Scientific Research Applications
In Vivo Efficacy
Research indicates that JNJ-7925476 exhibits significant antidepressant-like activity in various animal models. For example, in the mouse tail suspension test, it produced robust effects at doses as low as 0.3 mg/kg . Furthermore, microdialysis studies have shown that JNJ-7925476 can effectively elevate extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex, suggesting its potential for alleviating symptoms of depression associated with low dopaminergic activity .
Potential Advantages Over Traditional Antidepressants
Current antidepressant therapies often have limitations, including delayed onset of action and inadequate response rates. JNJ-7925476's unique mechanism as a TRI may provide several advantages:
- Rapid Onset : The compound's ability to increase levels of all three neurotransmitters could lead to faster therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin.
- Broader Symptom Relief : By addressing anhedonia—often resistant to traditional treatments—JNJ-7925476 may offer a more comprehensive approach to managing depression .
Clinical Implications
Despite its promising profile, JNJ-7925476 has not been marketed. However, ongoing research into TRIs suggests that compounds like JNJ-7925476 could play a pivotal role in future antidepressant therapies. The combination of enhanced efficacy and reduced side effects positions it as a candidate for further clinical trials aimed at treatment-resistant depression .
Behavioral Models
Numerous studies have characterized the behavioral effects of JNJ-7925476 in animal models:
- Tail Suspension Test : Demonstrated significant reductions in immobility time, indicative of antidepressant-like effects.
- Forced Swim Test : Showed similar results, reinforcing its potential efficacy across different experimental paradigms .
Comparative Studies
Comparative research involving other TRIs such as DOV 21,947 and BMS-820836 has highlighted JNJ-7925476's favorable pharmacokinetic properties and safety profile. For instance, DOV 21,947 has progressed to Phase 2b/3a clinical trials with promising results in treatment-resistant populations .
Mechanism of Action
JNJ7925476 HCl exerts its effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other mental health disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triple reuptake inhibitors (TRIs) are distinguished by their relative affinities for SERT, NET, and DAT, as well as their pharmacokinetic and clinical profiles. Below is a comparative analysis of JNJ-7925476 and key TRIs:
Table 1: Comparative Profiles of JNJ-7925476 and Select TRIs
Key Observations:
Potency and Selectivity :
- JNJ-7925476 has the highest SERT affinity among TRIs (Ki = 0.9 nM), making it more serotonin-preferring than DAT-preferring compounds like DOV 216,303 .
- D-473 exhibits balanced inhibition (IC50 ≤ 5.3 nM for all transporters), whereas tesofensine shows moderate DAT preference .
Pharmacokinetics :
- JNJ-7925476’s rapid Tmax (1 h) contrasts with tesofensine’s prolonged half-life (~60 h), which may influence dosing regimens .
- D-473 demonstrates oral bioavailability and minimal interaction with cytochrome P450 isoforms, reducing drug-drug interaction risks .
Clinical Progress :
- DOV 216,303 advanced to clinical trials, showing efficacy comparable to citalopram , while JNJ-7925476 remains in preclinical development .
- GSK-372,475 was discontinued due to safety concerns, highlighting the challenge of balancing TRI efficacy and tolerability .
Species Variability :
- JNJ-7925476 exhibits higher potency at human transporters than rodent counterparts, a critical consideration for translational research .
Research Implications and Challenges
TRIs face inherent challenges in optimizing balanced transporter inhibition while avoiding off-target effects. Comparative studies underscore the importance of selectivity ratios and pharmacokinetic profiles in predicting therapeutic outcomes. Future research should address species-specific potency differences and long-term safety, particularly for DAT-preferring TRIs linked to abuse liability .
Biological Activity
Epetirimod, a small molecule immunomodulator initially developed by 3M Health Care, has garnered attention for its potential biological activities, particularly in the realms of anti-tumor and anti-infective applications. This article delves into the biological activity of Epetirimod, summarizing research findings, case studies, and relevant data.
Overview of Epetirimod
Epetirimod (also known as TLR-4 agonist) functions primarily as an immunomodulator. It has been investigated for its role in enhancing immune responses and its potential therapeutic applications in various diseases, including cancer and viral infections.
Epetirimod acts through the modulation of Toll-like receptor 4 (TLR-4) pathways. This interaction is crucial for initiating innate immune responses, which can lead to enhanced activation of immune cells such as macrophages and dendritic cells. The compound's ability to stimulate these immune cells makes it a candidate for therapeutic use in conditions where immune enhancement is desired.
Table 1: Biological Activity of Epetirimod
| Compound | EC50 (µM) | % Control | Target Action |
|---|---|---|---|
| Epetirimod | 0.32 | 166 | Unknown |
| Other Compounds | Various | Various | Various (e.g., PDE inhibitors) |
The above table summarizes the effective concentration (EC50) and the percentage of control activity for Epetirimod compared to other compounds identified in high-throughput screenings. The data indicates that Epetirimod exhibits significant biological activity, enhancing responses beyond control levels.
Case Studies
- Cancer Treatment : In a study assessing the effects of Epetirimod on tumor models, it was observed that administration led to increased survival rates in mice with induced tumors. The mechanism was linked to enhanced cytotoxic T-cell activity and reduced tumor growth.
- Viral Infections : Research has shown that Epetirimod can enhance the immune response against viral infections, particularly human papillomavirus (HPV). It was found to inhibit HPV-induced cellular proliferation by modulating immune pathways.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Epetirimod:
- Immunomodulatory Effects : Epetirimod has been shown to upregulate cytokine production, which is essential for effective immune responses.
- Inhibition of Tumor Growth : In preclinical models, Epetirimod demonstrated a reduction in tumor size and improved immune cell infiltration into tumors.
- Potential for Combination Therapy : The compound's immunomodulatory properties suggest it could be effectively combined with other therapies to enhance overall treatment efficacy.
Q & A
Q. What is the pharmacological profile of JNJ-7925476, and how does it compare to other triple uptake inhibitors (TUIs) in preclinical models?
JNJ-7925476 is a TUI targeting serotonin, norepinephrine, and dopamine transporters. Preclinical studies demonstrate its efficacy in rodent depression models, with comparative potency metrics (e.g., IC₅₀ values) against reference compounds like DOV 216,303 and PRC200-SS . Methodologically, researchers should:
- Conduct in vitro transporter inhibition assays using radioligand binding or fluorescent uptake assays.
- Validate efficacy in behavioral models (e.g., forced swim test, tail suspension test) with appropriate controls (vehicle, active comparator).
- Use dose-response curves to calculate ED₅₀ values and compare therapeutic indices .
Q. How should researchers design experiments to characterize the synthesis and purity of JNJ-7925476?
Synthesis protocols for JNJ-7925476 analogs require strict adherence to stereochemical control (e.g., (3S,6S)-configuration) and characterization via:
- NMR spectroscopy (¹H/¹³C, COSY, NOESY) for structural confirmation.
- High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95% purity threshold).
- X-ray crystallography for absolute configuration determination, if feasible .
Q. What are the key considerations for replicating JNJ-7925476 efficacy studies in animal models of depression?
- Standardize animal cohorts (age, sex, strain) to minimize variability.
- Include positive controls (e.g., imipramine for tricyclic antidepressants) and blinded scoring for behavioral endpoints.
- Monitor pharmacokinetic parameters (e.g., plasma half-life, brain penetration) to correlate exposure with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for JNJ-7925476 across different depression models?
Discrepancies may arise from model-specific mechanisms (e.g., chronic stress vs. acute despair paradigms). To address this:
Q. What methodological frameworks are optimal for designing clinical trials evaluating JNJ-7925476 in treatment-resistant depression?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure trials:
- Population : Patients with SSRI-refractory major depressive disorder (MDD).
- Intervention : Fixed-dose JNJ-7925476 vs. Comparison : Citalopram or placebo.
- Outcomes : Hamilton Depression Rating Scale (HAMD-17) scores at 6–8 weeks; adverse event monitoring.
- Incorporate adaptive trial designs for dose optimization .
Q. How can researchers optimize the balance of monoamine uptake inhibition for JNJ-7925476 derivatives?
Apply structure-activity relationship (SAR) studies:
- Modify substituents on the tetrahydro-2H-pyran core to tune transporter affinity.
- Use computational modeling (e.g., molecular docking at SERT, NET, DAT binding sites) to predict selectivity.
- Validate in vivo using microdialysis to measure extracellular monoamine levels in key brain regions .
Q. What statistical approaches are recommended for analyzing contradictory data on JNJ-7925476’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Employ mixed-effects modeling to account for inter-individual variability in PK-PD data.
- Use Bland-Altman plots or Cohen’s kappa to assess agreement between preclinical and clinical datasets.
- Apply sensitivity analyses to identify confounding variables (e.g., CYP enzyme polymorphisms) .
Methodological Guidance
Q. How should researchers address ethical and reproducibility challenges in JNJ-7925476 studies?
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
- Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework.
- Share raw data (e.g., HPLC chromatograms, behavioral datasets) in supplementary materials .
Q. What strategies enhance the rigor of literature reviews on JNJ-7925476’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
